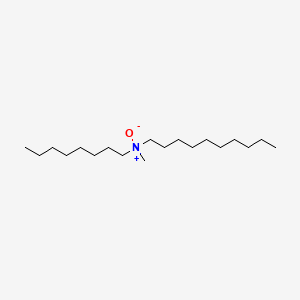
N-Methyl-N-octyldecan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-octyldecan-1-amine N-oxide is a tertiary amine oxide with the molecular formula C19H41NO. It is a zwitterionic surfactant commonly used in various industrial and scientific applications due to its amphiphilic nature. This compound is known for its ability to stabilize emulsions and enhance the solubility of hydrophobic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-octyldecan-1-amine N-oxide can be synthesized through the oxidation of N-Methyl-N-octyldecan-1-amine. The oxidation process typically involves the use of hydrogen peroxide (H2O2) or peroxycarboxylic acids (RCOOOH) as oxidizing agents . The reaction is carried out under controlled conditions to ensure the formation of the desired N-oxide without over-oxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes using hydrogen peroxide due to its cost-effectiveness and availability. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-octyldecan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under strong conditions, although this is less common.
Reduction: Reduction of the N-oxide back to the amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peroxycarboxylic acids (RCOOOH)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Further oxidized products, though rare
Reduction: N-Methyl-N-octyldecan-1-amine
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
N-Methyl-N-octyldecan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and as a solubilizing agent for membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.
Mechanism of Action
The mechanism of action of N-Methyl-N-octyldecan-1-amine N-oxide primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles that can encapsulate hydrophobic substances. This property is crucial in applications such as emulsification, solubilization, and stabilization of colloidal systems .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-octadecylamine
- N,N-Dimethyldodecylamine N-oxide
- Lauryldimethylamine N-oxide
Uniqueness
N-Methyl-N-octyldecan-1-amine N-oxide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in stabilizing emulsions and solubilizing hydrophobic compounds compared to other amine oxides with shorter or longer alkyl chains .
Properties
CAS No. |
110676-14-7 |
|---|---|
Molecular Formula |
C19H41NO |
Molecular Weight |
299.5 g/mol |
IUPAC Name |
N-methyl-N-octyldecan-1-amine oxide |
InChI |
InChI=1S/C19H41NO/c1-4-6-8-10-12-13-15-17-19-20(3,21)18-16-14-11-9-7-5-2/h4-19H2,1-3H3 |
InChI Key |
WISDLYCMOOYQTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[N+](C)(CCCCCCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)
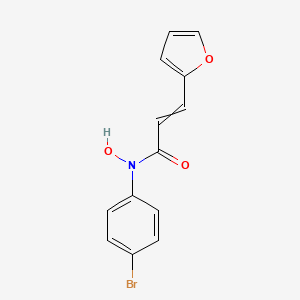
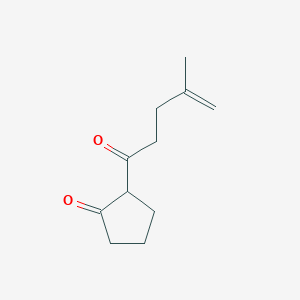
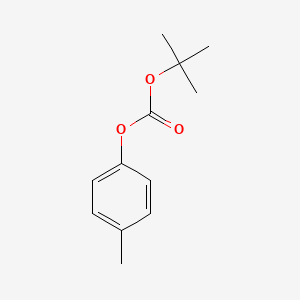

![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
![3-[(Benzylsulfanyl)methyl]-3-methylpentanoic acid](/img/structure/B14323286.png)
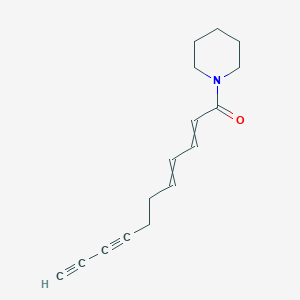
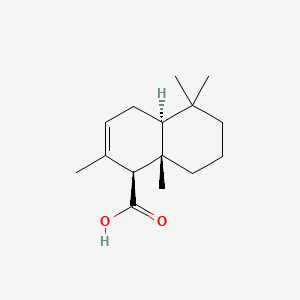
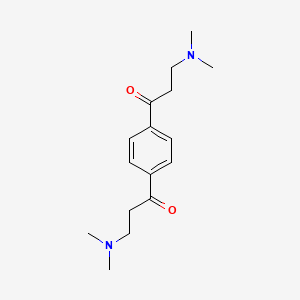
![Piperazine, 1-[(3,4,5-trimethoxyphenyl)acetyl]-](/img/structure/B14323317.png)
![Bis(4-{bis[(oxiran-2-yl)methyl]amino}phenyl)methanone](/img/structure/B14323332.png)

![1-{[Butyl(pent-4-en-1-yl)carbamoyl]oxy}pyridine-2(1H)-thione](/img/structure/B14323347.png)
